molecular formula C11H15NO2 B4507927 4-isopropoxy-N-methylbenzamide

4-isopropoxy-N-methylbenzamide

Cat. No.: B4507927
M. Wt: 193.24 g/mol
InChI Key: CHOZMKYJQGPDSM-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-methylbenzamide is a benzamide derivative characterized by a 4-isopropoxy substituent on the benzene ring and an N-methyl group on the amide nitrogen. Its core structure (benzamide) is a common pharmacophore in medicinal chemistry, often associated with biological activity due to hydrogen-bonding capabilities and structural versatility. The isopropoxy group introduces steric bulk and lipophilicity, which can influence solubility, bioavailability, and target binding .

Properties

IUPAC Name

N-methyl-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)14-10-6-4-9(5-7-10)11(13)12-3/h4-8H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOZMKYJQGPDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropoxy-N-methylbenzamide typically involves the reaction of 4-isopropoxybenzoic acid with N-methylamine. The process can be carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of 4-isopropoxy-N-methylbenzamide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: 4-Isopropoxy-N-methylbenzamide can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reagents and conditions used.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of 4-isopropoxybenzoic acid or 4-isopropoxybenzaldehyde.

    Reduction: Formation of 4-isopropoxy-N-methylbenzylamine or 4-isopropoxybenzyl alcohol.

    Substitution: Various substituted derivatives of 4-isopropoxy-N-methylbenzamide.

Scientific Research Applications

4-Isopropoxy-N-methylbenzamide has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies involving reaction mechanisms and kinetics.

    Biology: The compound may be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropoxy group and the amide functionality play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs of 4-isopropoxy-N-methylbenzamide, highlighting variations in substituents and molecular properties:

Compound Name Benzamide Ring Substituent N-Substituent Molecular Weight (g/mol) CAS Number Key Features
4-Isopropoxy-N-methylbenzamide 4-isopropoxy Methyl 207.27 (estimated) Not provided Baseline compound for comparison
4-Isopropoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide 4-isopropoxy 2-(1-pyrrolidinyl)phenyl 350.45 532416-18-5 Enhanced lipophilicity; potential CNS activity
4-Methoxy-N-(3-methylphenyl)benzamide 4-methoxy 3-methylphenyl 255.30 60561-71-9 Reduced steric bulk; improved solubility
4-Bromo-3-methoxy-N-isopropylbenzamide 4-bromo, 3-methoxy Isopropyl 286.17 1072944-42-3 Halogenated; higher reactivity
4-Isopropoxy-N-{4-[(4-methylpiperazinyl)sulfonyl]phenyl}benzamide 4-isopropoxy 4-(4-methylpiperazinylsulfonyl)phenyl 417.52 879917-29-0 Polar sulfonyl group; potential kinase inhibition

Physicochemical Properties

  • Molecular Weight : Bulky N-substituents (e.g., piperazinylsulfonyl in ) increase molecular weight (>400 g/mol), which may limit oral bioavailability.

Pharmacological Implications

  • N-Substituent Diversity :
    • Methyl Group (Baseline) : The N-methyl group in 4-isopropoxy-N-methylbenzamide may confer metabolic stability by resisting oxidative dealkylation compared to bulkier substituents .
    • Pyrrolidinyl/Piperazinyl Groups : These heterocycles (e.g., in ) are common in CNS drugs due to their ability to modulate neurotransmitter receptors (e.g., dopamine, serotonin).
  • Benzamide Ring Modifications: Methoxy vs. Halogenation: Bromine in could enhance binding affinity but increase toxicity risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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